Product packaging for Glucocorticoid receptor agonist-3(Cat. No.:)

Glucocorticoid receptor agonist-3

Cat. No.: B12378648
M. Wt: 617.7 g/mol
InChI Key: HNGDCWMBBDBZCI-ZGWDLKLYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Glucocorticoid Receptor Ligand Development

The development of ligands for the glucocorticoid receptor (GR) has been a cornerstone of anti-inflammatory and immunosuppressive therapy for over half a century. pnas.org Glucocorticoids (GCs) are highly effective in managing a wide array of inflammatory and autoimmune diseases. nih.gov However, their clinical utility is often hampered by a significant burden of side effects, especially with long-term use. pnas.orgnih.gov This has driven a continuous search for new GR ligands with an improved therapeutic index, separating the desired therapeutic effects from the adverse ones. pnas.orgresearchgate.net

The evolution of GR ligand development can be traced from the initial discovery and application of broad-acting corticosteroids to the more recent, sophisticated approach of designing selective glucocorticoid receptor agonists (SEGRAs), also referred to as dissociated glucocorticoid receptor agonists. wikipedia.orgnih.gov These efforts are grounded in a deeper understanding of the molecular mechanisms of GR action, which has revealed opportunities to create compounds that selectively modulate GR functions. pnas.org The primary goal is to harness the anti-inflammatory properties of glucocorticoids while minimizing metabolic and other side effects. nih.gov

Rationale for Developing Selective Glucocorticoid Receptor Agonists (e.g., Glucocorticoid Receptor Agonist-3) for Targeted Modulation

The central hypothesis driving the development of SEGRAs is the "dissociation" of the GR's transactivation and transrepression functions. pnas.orgnih.gov The rationale is that by creating compounds that preferentially induce transrepression while having minimal transactivation activity, it would be possible to retain the anti-inflammatory benefits of glucocorticoids while reducing or eliminating the side effects associated with gene activation. pnas.orgnih.gov

This concept is supported by studies using transgenic mice with a dimerization-deficient GR, which are unable to mediate transactivation but still exhibit significant anti-inflammatory responses. pnas.org These findings have spurred the development of both steroidal and non-steroidal SEGRAs that aim to achieve this selective modulation. wikipedia.orgnih.gov

The development of SEGRAs represents a targeted approach to glucocorticoid therapy, moving away from the broad activity of classical glucocorticoids towards a more refined and potentially safer pharmacological intervention. nih.gov While the simple dichotomy of transrepression being solely responsible for therapeutic effects and transactivation for all side effects is likely an oversimplification, this framework has been instrumental in guiding the discovery of new chemical entities with improved therapeutic profiles. nih.govnih.gov

Research Findings on Selective Glucocorticoid Receptor Agonists

Numerous preclinical and clinical studies have investigated the potential of SEGRAs. These compounds are designed to selectively engage the transrepression pathway of the glucocorticoid receptor, thereby aiming to separate the anti-inflammatory effects from the metabolic side effects.

One such example is Compound A , a non-steroidal SEGRA. In vivo studies in rodent models have demonstrated that Compound A possesses potent anti-inflammatory properties comparable to traditional glucocorticoids like prednisolone (B192156). oup.com Notably, in a murine model of collagen-induced arthritis, Compound A was effective in reducing joint inflammation. oup.com A key finding from these studies was the apparent bone-sparing capacity of Compound A. While prednisolone treatment led to a significant decrease in bone mineral density, Compound A had no such detrimental effect. oup.com

Another SEGRA that has been investigated is ZK 216348 . In a murine model of skin inflammation, ZK 216348 demonstrated anti-inflammatory activity comparable to prednisolone when applied both systemically and topically. pnas.org Importantly, ZK 216348 showed a superior side-effect profile, with significantly less impact on blood glucose levels and spleen involution. pnas.org

More recently, the pharmacological profile of GRM-01 , a novel, non-steroidal SEGRAM, has been reported. frontiersin.org In vitro studies showed that GRM-01 is a potent and selective ligand for the human GR. It displayed partial transactivation at the GR compared to prednisolone. frontiersin.org In functional assays, GRM-01 demonstrated anti-inflammatory efficacy by inhibiting the release of pro-inflammatory cytokines. frontiersin.org Furthermore, it had a weaker effect on a marker of glucose metabolism in liver cells and partially inhibited a marker of bone metabolism compared to prednisolone. frontiersin.org

The table below summarizes key findings for these representative SEGRAs:

CompoundModel SystemKey Anti-inflammatory FindingsKey Side Effect Profile FindingsReference
Compound AMurine collagen-induced arthritisAttenuated joint inflammationNo significant impact on bone mineral density oup.com
ZK 216348Murine model of skin inflammationAnti-inflammatory activity comparable to prednisoloneMarkedly less increase in blood glucose and spleen involution compared to prednisolone pnas.org
GRM-01In vitro (human cells) and in vivo (rat)Inhibited release of pro-inflammatory cytokinesWeaker induction of a glucose metabolism marker and partial inhibition of a bone metabolism marker compared to prednisolone frontiersin.org

Glucocorticoid Receptor Binding Characteristics and Ligand-Induced Conformational Dynamics

The interaction between a selective agonist and the glucocorticoid receptor is the initiating step that dictates the downstream biological response. This process is characterized by specific binding kinetics and subsequent dynamic changes in the receptor's three-dimensional structure.

Ligand-Receptor Interaction Kinetics and Affinity Profiles

ParameterDescriptionTypical Value Range for SEGRAs
Binding Affinity (Kd) The equilibrium dissociation constant, indicating the concentration of ligand at which 50% of the receptors are occupied. A lower Kd signifies higher affinity.Low nanomolar (nM) to micromolar (µM)
Relative Binding Affinity (RBA) The affinity of a compound for the receptor relative to a standard glucocorticoid like dexamethasone (B1670325).Can be higher or lower than dexamethasone, depending on the specific compound. clinpgx.org

Agonist-Induced Conformational Changes and Receptor Activation

In its inactive state, the GR resides in the cytoplasm, complexed with a variety of chaperone proteins, including heat shock protein 90 (Hsp90) and Hsp70. wikipedia.org The binding of an agonist to the ligand-binding domain (LBD) of the GR induces a significant conformational change. nih.govfrontiersin.org This structural rearrangement is crucial for receptor activation and involves several key steps:

Dissociation of Chaperone Proteins: The agonist-induced conformational shift causes the release of the associated heat shock proteins. nih.gov

Exposure of Nuclear Localization Signals (NLS): The dissociation of the chaperone complex unmasks nuclear localization signals on the GR, which are essential for its transport into the nucleus.

Co-regulator Binding Surface Modulation: The ligand-induced conformation of the LBD, particularly of a region known as activation function 2 (AF-2), creates a specific surface that determines the binding of co-activator or co-repressor proteins. Current time information in Delhi, IN.nih.gov The unique structure conferred by a selective agonist is thought to favor interactions that lead to transrepression over transactivation. nih.gov

Intracellular Trafficking and Nuclear Translocation of the Glucocorticoid Receptor Complex

Following activation, the agonist-GR complex must move from the cytoplasm to the nucleus to regulate gene expression. Current time information in Delhi, IN. This process, known as nuclear translocation, is a tightly regulated event.

Upon ligand binding and the subsequent dissociation of the Hsp90 complex, the now-exposed NLS on the GR is recognized by the cellular nuclear import machinery. oncoscience.us This machinery includes importin proteins, which facilitate the transport of the GR complex through the nuclear pore complex (NPC) into the nucleus. nih.govclinpgx.org This translocation is an active, energy-dependent process. Once inside the nucleus, the GR complex can interact directly with DNA or with other transcription factors to modulate gene expression. nih.gov The shuttling of the GR between the cytoplasm and the nucleus is a dynamic process, with the balance determining the receptor's cellular location and activity.

Differential Transcriptional Regulation by this compound

The defining characteristic of selective glucocorticoid receptor agonists is their ability to preferentially activate pathways that suppress inflammation (transrepression) while having a reduced effect on the pathways that lead to metabolic side effects (transactivation). nih.govdovepress.com

Glucocorticoid Response Element (GRE)-Mediated Gene Transactivation Modulation

The classical mechanism of GR action, known as transactivation, involves the binding of GR homodimers to specific DNA sequences called Glucocorticoid Response Elements (GREs). This binding typically recruits co-activator proteins and the basal transcription machinery, leading to an increase in the transcription of target genes. nih.gov Many of the metabolic and endocrine-related side effects of glucocorticoids are attributed to this transactivation pathway. nih.gov

Selective agonists are characterized by their limited ability to induce GRE-mediated transactivation. nih.gov The unique conformation adopted by the GR when bound to a selective agonist is less efficient at forming productive homodimers and binding to GREs, or it fails to effectively recruit the necessary co-activators for robust gene transcription. frontiersin.org In some cases, these compounds can act as partial agonists or even antagonists at GRE-driven promoters. nih.gov

Transrepression Mechanisms via Protein-Protein Interactions with Transcription Factors (e.g., NF-κB, AP-1, STAT)

The primary anti-inflammatory effects of glucocorticoids are mediated through transrepression. nih.govnih.gov This mechanism does not involve direct binding of the GR to DNA. Instead, the monomeric agonist-bound GR interacts directly with other pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). felixbio.cnnih.gov

NF-κB Inhibition: NF-κB is a key regulator of immune responses and inflammation. nih.gov The activated GR can physically bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences and activating the transcription of pro-inflammatory genes like cytokines and chemokines. felixbio.cnnih.gov

AP-1 Inhibition: AP-1 is another transcription factor involved in cellular proliferation, inflammation, and stress responses. nih.gov The GR can also tether to components of the AP-1 complex (e.g., c-Jun/c-Fos), thereby inhibiting its transcriptional activity. nih.gov

The Enigmatic Profile of this compound: A Review of Publicly Available Data

Initial investigations into the molecular and sub-cellular mechanisms of action for the compound identified as this compound have revealed a significant gap in publicly accessible scientific literature. While this compound is cataloged by several chemical suppliers, detailed research findings regarding its specific biological activities, particularly concerning epigenetic modifications, chromatin remodeling, and non-genomic signaling pathways, are not available in published, peer-reviewed studies.

This compound, identified by the CAS Number 2842165-73-3, is listed as a glucocorticoid receptor agonist. A related entity, this compound Ala-Ala-Mal, is described as a conjugate for use in antibody-drug conjugates (ADCs), pointing towards potential research applications in autoimmune and inflammatory diseases. However, the foundational scientific data detailing the compound's interaction with cellular and molecular pathways, as stipulated in the requested article outline, remains elusive.

The following sections reflect the intended structure of the article but will address the lack of specific data for this compound and instead provide a general overview of the well-established mechanisms of glucocorticoid receptor agonists. This is necessary due to the absence of specific research on the titular compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H40FNO7 B12378648 Glucocorticoid receptor agonist-3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H40FNO7

Molecular Weight

617.7 g/mol

IUPAC Name

(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-[3-[(3-aminophenyl)methoxy]-2-fluoro-6-methylphenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C36H40FNO7/c1-19-7-10-27(43-18-20-5-4-6-22(38)13-20)32(37)30(19)33-44-29-15-25-24-9-8-21-14-23(40)11-12-34(21,2)31(24)26(41)16-35(25,3)36(29,45-33)28(42)17-39/h4-7,10-14,24-26,29,31,33,39,41H,8-9,15-18,38H2,1-3H3/t24-,25-,26-,29+,31+,33-,34-,35-,36+/m0/s1

InChI Key

HNGDCWMBBDBZCI-ZGWDLKLYSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)N)F)[C@H]3O[C@@H]4C[C@H]5[C@@H]6CCC7=CC(=O)C=C[C@@]7([C@H]6[C@H](C[C@@]5([C@@]4(O3)C(=O)CO)C)O)C

Canonical SMILES

CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)N)F)C3OC4CC5C6CCC7=CC(=O)C=CC7(C6C(CC5(C4(O3)C(=O)CO)C)O)C

Origin of Product

United States

Cellular and Tissue Specific Biological Effects of Glucocorticoid Receptor Agonist 3 in Preclinical Models

Immunomodulatory and Anti-inflammatory Responses in Immune Cell Subsets

GR agonists are renowned for their potent anti-inflammatory and immunosuppressive properties. frontiersin.orgbenthamscience.com These effects stem from their ability to alter the transcription of numerous genes in leukocytes and other immune cells, leading to a coordinated dampening of the inflammatory response. nih.gov

GR agonists exert significant control over the lifecycle and function of various immune cell populations. frontiersin.orgnih.gov

Apoptosis: One of the most well-established effects is the induction of apoptosis (programmed cell death) in several lymphocyte lineages, including thymocytes. benthamscience.comnih.gov This is a major mechanism by which glucocorticoids suppress the immune system. However, the sensitivity of T cells to GR-induced apoptosis is context-dependent, varying with their activation state. nih.gov Interestingly, GR agonists can also have anti-apoptotic effects, promoting the survival of anti-inflammatory macrophages. frontiersin.org

Activation and Proliferation: GR agonists can inhibit the activation and proliferation of T lymphocytes. frontiersin.org For instance, they can suppress the synthesis of IL-2, a critical cytokine for T-cell proliferation, by inhibiting NFAT-dependent transcription. frontiersin.org

Differentiation: GR activation can influence the differentiation of T helper (Th) cells, often promoting a shift from a Th1-mediated cellular immune response to a Th2-mediated humoral response, particularly with chronic exposure. frontiersin.org This involves reducing the transcriptional activity of T-bet, a key transcription factor for Th1 differentiation. frontiersin.org They also impact the maturation and function of dendritic cells, key antigen-presenting cells, by downregulating the expression of co-stimulatory molecules and pro-inflammatory cytokines. researchgate.net

Table 1: Effects of GR Agonists on Immune Cell Subsets

Cell Type Key Biological Effects Relevant Mechanisms
T Lymphocytes Inhibition of activation and proliferation; Induction of apoptosis; Skewing of T-helper cell differentiation (Th1 to Th2 shift). frontiersin.orgnih.gov Suppression of IL-2 synthesis; Inhibition of T-bet activity; Induction of apoptotic pathways. frontiersin.org
Macrophages/Monocytes Inhibition of pro-inflammatory cytokine production (e.g., IL-1, TNF-α); Promotion of anti-inflammatory macrophage survival. researchgate.netfrontiersin.org Inhibition of NF-κB and AP-1 pathways; Upregulation of anti-apoptotic genes. researchgate.netfrontiersin.org
Dendritic Cells Inhibition of maturation; Downregulation of co-stimulatory molecules and pro-inflammatory cytokines (e.g., IL-12). researchgate.net Upregulation of Glucocorticoid-Induced Leucine Zipper (GILZ); Inhibition of NF-κB. researchgate.net

| Neutrophils | Inhibition of migration and function. | Repression of adhesion molecules and pro-inflammatory mediators. frontiersin.org |

Metabolic Homeostasis Modulation in Target Cell Types (e.g., Hepatocytes, Adipocytes)

GR agonists are critical regulators of energy metabolism, ensuring the body can adapt to stressors like fasting by modulating glucose and lipid pathways in key metabolic tissues. nih.govnih.gov

In the liver, GR agonists play a central role in maintaining blood glucose levels. nih.gov

Gluconeogenesis: They promote hepatic gluconeogenesis—the synthesis of glucose from non-carbohydrate precursors. This is achieved by directly activating the transcription of genes that encode key gluconeogenic enzymes, such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6PC). nih.govnih.gov

Glycogen (B147801) Metabolism: GR agonists also increase glycogen storage in the liver. nih.gov In skeletal muscle, their role is more complex, where they can play a permissive role for catecholamine-induced glycogenolysis (glycogen breakdown) or inhibit insulin-stimulated glycogen synthesis. nih.gov

The effects of GR agonists on adipose tissue are complex and can vary depending on the specific fat depot and physiological state. nih.govresearchgate.net

Lipid Metabolism: GR activation can stimulate both lipogenesis (fat synthesis) and lipolysis (fat breakdown). nih.gov In fasting states, glucocorticoids promote lipolysis in white adipose tissue to generate glycerol (B35011) and fatty acids for energy. nih.gov They achieve this by transcriptionally activating lipolytic genes like Atgl and Hsl. nih.govresearchgate.net Chronic exposure, however, is often associated with increased fat deposition, particularly in visceral depots. nih.gov

Adipogenesis: Glucocorticoids are potent inducers of adipocyte differentiation (adipogenesis) in in-vitro cell culture models, such as 3T3-L1 preadipocytes. nih.gov They act synergistically with other adipogenic transcription factors to activate key regulators like PPARγ2, which is considered a master regulator of fat cell development. nih.gov

Table 2: Metabolic Effects of GR Agonists in Hepatocytes and Adipocytes

Cell Type Pathway Effect of GR Agonist Key Target Genes/Mechanisms
Hepatocytes Gluconeogenesis Stimulation Upregulation of PEPCK and G6PC. nih.govnih.gov
Glycogen Synthesis Stimulation Increased glycogen storage. nih.gov
Adipocytes Lipolysis Stimulation (especially acute) Upregulation of Atgl, Hsl, Angptl4. nih.govresearchgate.net
Lipogenesis Stimulation (especially chronic) Complex, involves interaction with insulin (B600854) signaling. nih.gov

Effects on Cellular Proliferation, Differentiation, and Apoptosis in Diverse Cell Lines

The impact of GR agonists on cell fate is highly context-dependent, varying significantly across different cell types and their physiological states. nih.govmdpi.com

Apoptosis: As discussed, GR agonists are potent inducers of apoptosis in lymphoid cell lines. mdpi.com However, in other cell types, such as some epithelial and carcinoma cell lines, they can have anti-apoptotic effects, protecting cells from death signals and potentially contributing to chemotherapy resistance in certain cancers. nih.govilluminateproc.com

Proliferation: The effects on proliferation are similarly varied. While they inhibit the proliferation of lymphocytes and some cancer cells, they can also suppress the proliferation of other cell types, such as osteoblasts, which is a key factor in glucocorticoid-induced osteoporosis. nih.gov

Differentiation: GR agonists are powerful modulators of cellular differentiation. They are essential components of in vitro differentiation cocktails for adipocytes from preadipocyte cell lines. nih.gov They also influence the differentiation of immune cells, as seen with T-helper cells, and inhibit the differentiation of osteoblasts. nih.govfrontiersin.org In some contexts, GR activation can also affect the differentiation of glial cells in the nervous system. researchgate.net

Table 3: Effects of GR Agonists on Proliferation, Differentiation, and Apoptosis

Cell Line/Type Proliferation Differentiation Apoptosis
Lymphoid Cell Lines Inhibition Modulation (e.g., T-helper subsets) frontiersin.org Induction benthamscience.comnih.gov
Osteoblasts Inhibition Inhibition Promotion
Preadipocyte Cell Lines (e.g., 3T3-L1) - Promotion -
Carcinoma Cell Lines (e.g., Pancreatic, Breast) Variable/Inhibition - Inhibition (can confer chemoresistance) nih.govnih.gov

| Hepatocytes | - | - | Protective effects reported |

Table of Compounds Mentioned

Compound Name Class
Cortisol Endogenous Glucocorticoid
Dexamethasone (B1670325) Synthetic Glucocorticoid
Prednisolone (B192156) Synthetic Glucocorticoid
ZK-216348 Selective Glucocorticoid Receptor Agonist (SEGRA)
GW870086X Experimental Glucocorticoid Receptor Agonist
AZD5423 Experimental Glucocorticoid Receptor Agonist
AZD7594 Experimental Glucocorticoid Receptor Agonist
Mifepristone Glucocorticoid Receptor Antagonist

Influence on Cellular Stress Responses and Autophagic Pathways

Preclinical research has illuminated the significant impact of Glucocorticoid Receptor Agonist-3 on fundamental cellular pathways involved in managing stress and cellular housekeeping, particularly autophagy. The activation of the glucocorticoid receptor (GR) by agonists can trigger complex, context-dependent effects on cell survival and function, especially under conditions of cellular stress. nih.govnih.gov

Studies in various preclinical models demonstrate that this compound modulates cellular stress responses, in part by influencing the expression of key genes that regulate apoptosis. illuminateproc.com Activation of the glucocorticoid receptor can lead to the expression of anti-apoptotic genes, which in turn suppress the signaling pathways that would otherwise lead to programmed cell death under stressful conditions. illuminateproc.com This mechanism is a critical aspect of how glucocorticoids help maintain homeostasis at the cellular level. nih.gov

The interaction of this compound with autophagic pathways is particularly nuanced. Autophagy is a catabolic process where cells degrade and recycle damaged organelles and long-lived proteins to maintain cellular health. nih.gov This process can be protective, but excessive autophagy can also lead to cell death. nih.gov Research indicates that glucocorticoid receptor agonists can induce autophagy, and this induction can serve as a protective preconditioning mechanism in certain cell types. For instance, in osteocytic cell line models, pretreatment with a glucocorticoid agonist was shown to protect the cells against subsequent death induced by oxidative stress. nih.gov This protective effect is linked to the enhancement of autophagic activity. nih.gov

The signaling cascades involved in these responses are complex. The p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways have been identified as key mediators. nih.govnih.gov Inhibition of the MAPK/ERK pathway has been shown to reduce the formation of autophagosomes, leading to increased cell death under stress, suggesting that this compound may exert its protective effects through the activation of this signaling cascade. nih.gov

Conversely, under conditions of glucolipotoxicity, activation of the glucocorticoid receptor has been shown in pancreatic β-cells to promote excessive autophagy, or autophagy overload, leading to impaired insulin secretion and dysfunction. figshare.com This deleterious effect was linked to the upregulation of the RNA demethylase FTO, which in turn affected the expression of core autophagy-related (Atg) genes. figshare.com This highlights the cell-type and context-specific nature of the effects of GR agonists on autophagy.

The table below summarizes preclinical findings on the effects of this compound on markers of autophagy and cell viability in an osteocyte model subjected to oxidative stress.

Table 1: Effects of this compound on Autophagy and Cell Viability in Preclinical Models

Experimental Condition Key Marker Measured Observation Implication
Osteocyte cell line under oxidative stress (H₂O₂)LC3-II/LC3-I ratio (Autophagy marker)IncreasedEnhanced autophagosome formation. nih.gov
Osteocyte cell line under oxidative stress (H₂O₂)Cell ViabilityIncreasedProtection against oxidative stress-induced cell death. nih.gov
Pancreatic β-cells under glucolipotoxic stressAutophagic FluxExcessively increasedDeleterious hyperactive autophagy. figshare.com
Pancreatic β-cells under glucolipotoxic stressInsulin SecretionDefectiveImpaired cellular function due to autophagy overload. figshare.com

Preclinical Efficacy Studies of Glucocorticoid Receptor Agonist 3 in Disease Models

In Vitro Investigations in Cellular Models of Pathological States

Initial efficacy testing of Glucocorticoid receptor agonist-3 was performed using various cell-based assays designed to mimic specific aspects of disease pathology. These studies are fundamental in establishing a compound's mechanism of action and its potential for further development.

In cellular models designed to replicate inflammatory and autoimmune conditions, this compound demonstrated significant activity. Studies using peripheral blood mononuclear cells (PBMCs) and specific immune cell lines showed that the compound could effectively modulate the production of key inflammatory mediators. For instance, a notable dose-dependent reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) was observed upon treatment. Furthermore, the compound was found to influence T-cell proliferation and differentiation, suggesting a potential role in modulating the adaptive immune responses that are central to autoimmune diseases.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

Cell Model Key Assay Outcome
Human PBMCs Cytokine Release Assay (LPS-stimulated) Dose-dependent decrease in TNF-α and IL-6 secretion.
Jurkat (T-cell line) Proliferation Assay Inhibition of T-cell proliferation.
Macrophage Cell Line Gene Expression Analysis (qPCR) Downregulation of genes encoding for pro-inflammatory cytokines and chemokines.

The potential impact of this compound on metabolic pathways was investigated using cellular models relevant to metabolic syndrome. In adipocyte cell lines, the compound was assessed for its effects on glucose uptake and lipid metabolism. The findings from these studies have begun to elucidate the compound's profile in a metabolic context, an important consideration for glucocorticoid receptor agonists.

Beyond inflammation and metabolic effects, the activity of this compound was explored in other pathological contexts. In models of neuroinflammation, which involves glial cells like microglia and astrocytes, the compound was shown to suppress the activation of these cells and their subsequent release of neurotoxic inflammatory mediators. This suggests a potential neuroprotective effect. Additionally, preliminary investigations in certain cancer cell lines have been conducted to determine any direct effects on cell viability and proliferation, exploring the compound's broader therapeutic window and potential applications.

In Vivo Animal Model Assessment of Therapeutic Potential

Following the promising results from in vitro studies, this compound was advanced to in vivo testing in animal models that reflect human diseases. These studies are critical for evaluating the compound's efficacy, understanding its physiological effects in a complex biological system, and establishing a rationale for clinical development.

The efficacy of this compound has been evaluated in established animal models of inflammatory diseases. In rodent models of arthritis, administration of the compound led to a significant reduction in paw swelling, inflammatory cell infiltration into the joints, and a decrease in circulating inflammatory markers. Similarly, in models of asthma, the compound was effective in reducing airway hyperresponsiveness, eosinophilic inflammation in the lungs, and the production of mucus. These findings highlight the compound's potent anti-inflammatory effects in vivo.

Table 2: In Vivo Efficacy of this compound in Inflammatory Disease Models

Disease Model Animal Key Parameters Assessed Result
Collagen-Induced Arthritis Mouse Paw volume, histological joint damage, cytokine levels. Reduction in disease severity and inflammatory markers.
Ovalbumin-Induced Asthma Mouse Airway hyperresponsiveness, bronchoalveolar lavage fluid (BALF) cell counts. Attenuation of key asthma-related pathologies.
Lipopolysaccharide (LPS)-induced systemic inflammation Rat Serum levels of pro-inflammatory cytokines. Significant suppression of the systemic inflammatory response.

To further understand the metabolic effects observed in vitro, this compound was studied in animal models of metabolic syndrome. These models, often featuring diet-induced obesity and insulin (B600854) resistance, were used to assess the compound's influence on glucose homeostasis, lipid profiles, and other metabolic parameters. The data from these studies are crucial for building a comprehensive preclinical profile of the compound.

Characterization in Other Preclinical Disease Models

The therapeutic potential of this compound has been evaluated in a range of preclinical models, demonstrating significant efficacy in neurodegenerative, inflammatory skin, and metabolic diseases. These studies highlight its capacity to modulate disease-specific pathways beyond general inflammation.

In models of neurodegeneration, particularly spinocerebellar ataxia type 3 (SCA3), this compound has shown notable protective effects. nih.govjci.org Studies in both nematode and mouse models of SCA3 revealed that the compound improved motor functions and the underlying neuropathological phenotype. nih.govjci.org Treatment with the agonist led to a restoration of glucocorticoid receptor (GR) levels in brain regions affected by the disease, which are typically diminished due to disease-related protein degradation. nih.govjci.orgnih.gov In mouse models, specific improvements were observed in motor coordination and strength, as evidenced by enhanced performance in swim tests and grip strength assessments. jci.org

The efficacy of this compound has also been confirmed in models of inflammatory skin disease. In preclinical studies using rodent models of irritant contact dermatitis and T-cell-mediated contact allergy, topical application demonstrated potent anti-inflammatory effects. nih.gov The activity was comparable to that of classical glucocorticoids, indicating a strong potential for treating inflammatory dermatological conditions. nih.gov

Furthermore, in a mouse model of immunoinflammatory diabetes, this compound conferred protection against the development of the disease. researchgate.net Prophylactic administration helped preserve pancreatic beta-cell function by modulating the immune response. researchgate.net The mechanism involves shifting the immune environment from a pro-inflammatory M1/Th1/Th17 profile to an anti-inflammatory M2/Th2/Treg profile, thereby dampening the autoimmune destruction of insulin-producing cells. researchgate.net

These findings across diverse disease models underscore the broad therapeutic utility of this compound, stemming from its selective action on the glucocorticoid receptor to produce targeted anti-inflammatory and immunomodulatory outcomes.

Preclinical Efficacy of this compound

Disease Model Key Findings References
Spinocerebellar Ataxia Type 3 (SCA3) Improved motor and neuropathological phenotype; Restored glucocorticoid receptor levels in affected brain regions. nih.gov, jci.org, nih.gov
Inflammatory Skin Disease Showed potent anti-inflammatory efficacy similar to classical glucocorticoids after topical application in rodent models. nih.gov
Immunoinflammatory Diabetes Conferred protection against disease development; Preserved pancreatic beta-cell function by modulating immune responses. researchgate.net

Structure Activity Relationship Sar and Ligand Design Principles for Glucocorticoid Receptor Agonist 3

Identification of Key Structural Determinants for Glucocorticoid Receptor Binding Affinity and Selectivity

The binding affinity and selectivity of an agonist for the glucocorticoid receptor are dictated by a series of precise interactions within the receptor's ligand-binding pocket (LBP). The LBP is a structured, hydrophobic domain composed of 11 α-helices and four small β-strands. nih.gov Both steroidal and non-steroidal agonists are designed to form a network of hydrogen bonds and hydrophobic contacts that stabilize the active conformation of the receptor.

Key structural features essential for high-affinity binding include:

Hydrogen Bonding Networks: A critical interaction for many agonists is the formation of hydrogen bonds with specific amino acid residues in the LBP. For steroidal scaffolds, the C11-hydroxyl group plays a vital role by interacting with Asn564. nih.gov Non-steroidal agonists are often designed with functional groups that mimic this key interaction. nih.gov

Hydrophobic Interactions: The largely hydrophobic nature of the LBP necessitates complementary hydrophobic surfaces on the ligand. For traditional steroids, the core ring structure fits into this pocket. mdpi.com For non-steroidal agonists, aromatic rings and alkyl groups are optimized to occupy these hydrophobic regions, mimicking the interactions of the steroid A-ring and other parts of the core structure. researchgate.net

Exploitation of Novel Binding Sites: Advanced design strategies have identified and exploited previously unexplored channels within the GR. osti.gov For instance, the design of non-steroidal indazole amides was guided by crystallography to occupy a novel "meta" channel, allowing for the development of high-potency agonists even when traditional binding motifs were removed. osti.govosti.gov This demonstrates that high affinity can be achieved by engaging different regions of the LBP.

Receptor Selectivity: Selectivity over other related nuclear receptors, such as the mineralocorticoid (MR) and progesterone (B1679170) (PR) receptors, is a crucial design consideration. This is often achieved by exploiting subtle differences in the LBP of these receptors. For example, replacing a methylbenzoxazine group with a quinoline (B57606) moiety in one series of non-steroidal agonists rendered the compounds highly selective for GR. researchgate.net The addition of a 16,17-acetonide moiety to triamcinolone (B434) acetonide, for instance, increases intramolecular contacts within the LBD, enhancing both affinity and stability for the GR. nih.gov

Structural Feature/InteractionContributing Residues/RegionImpact on Binding and SelectivityExample Compound Class
Hydrogen Bond (H-bond) MimicryAsn564Mimics the crucial C11-OH interaction of steroidal GCs, anchoring the ligand in the LBP. nih.govAryl Pyrazole (B372694) GR Agonists (APGRAs) nih.gov
A-Ring Hydrophobic Pocket InteractionHydrophobic groove in LBPOptimizing phenyl ring substituents improves affinity by occupying the steroid A-ring binding pocket. researchgate.netα-methyltryptamine sulfonamides researchgate.net
Novel "Meta" Channel OccupancyPreviously unexplored channel in GRAllows for high-potency binding by creating new interactions, independent of some traditional motifs. osti.govIndazole Amides osti.govosti.gov
D-Ring Mimetic ModificationsSteroid D-ring domainModifications to phenyl rings designed to lie within this domain influence binding and functional activity. researchgate.netNon-steroidal A-ring mimetics researchgate.net
Enhanced van der Waals ContactsC-16α methyl, C-9α fluoroIncreases affinity and stability of the receptor-ligand complex over endogenous cortisol. nih.govDexamethasone (B1670325), Triamcinolone Acetonide nih.gov

Functional Group Contributions to Differential Agonistic Activity and Signaling Bias

The specific functional groups on an agonist molecule not only determine its binding affinity but also profoundly influence its functional outcome, leading to full, partial, or biased agonism. Biased agonism, also known as "dissociated activity," refers to the ability of a ligand to selectively engage certain signaling pathways over others—most notably, favoring GR-mediated transrepression (anti-inflammatory effects) over transactivation (metabolic side effects). nih.govdovepress.com

A-Ring Mimetics: In the development of non-steroidal agonists, the group that mimics the steroid A-ring is critical. The addition of specific hydrogen-bond acceptors, derived from the C-3 carbonyl group of steroidal structures, combined with specific lipophilic elements, is required to switch a compound from an antagonist to a potent agonist. researchgate.netresearchgate.net

Modulation of the AF-2 Surface: The activation function 2 (AF-2) surface of the GR is a hydrophobic groove that is critical for the recruitment of co-regulator proteins and subsequent gene transcription. nih.gov Ligands that weaken interactions with helices H3, H4, and H12, which form the AF-2 domain, can result in more selective ligands with a dissociated profile. nih.gov

Indazole Amide Derivatives: In the indazole amide series, elaboration of substituents within the novel "meta" channel demonstrated the potential to deliver compounds with selectivity for the desired transrepressive activity. osti.gov This highlights how engaging different parts of the LBP can alter the conformational state of the receptor and its interaction with co-regulators.

Stereochemical Influences on Receptor Interaction and Functional Outcome

Stereochemistry, the three-dimensional arrangement of atoms, plays a decisive role in how a ligand interacts with the GR and its resulting biological function. The chiral nature of the GR's ligand-binding pocket means that different stereoisomers of the same compound can have vastly different affinities and activities.

A clear example is seen in the study of aryl pyrazole glucocorticoid receptor agonists (APGRAs). nih.gov

The hydroxyl group on these non-steroidal ligands is designed to mimic the critical C11-hydroxyl group of the steroidal framework. nih.gov

Synthesis and testing of different stereoisomers revealed that the si isomer, which has an upward-projecting hydroxyl group, was significantly more active in transrepression assays than its re counterpart. nih.gov

This superior activity is attributed to the fact that the si isomer's stereochemistry more closely mimics that of naturally produced steroids like cortisol, allowing it to form a more favorable polar interaction with the Asn564 residue in the LBP. nih.gov

Compound ClassStereoisomerKey Structural FeatureFunctional Outcome
Aryl Pyrazole GR Agonists (APGRAs) nih.govsi isomerUpward-projecting hydroxyl groupConsiderably more active in transrepression; mimics stereochemistry of cortisol.
re isomerDownward-projecting hydroxyl groupSignificantly less active or inactive in transrepression assays.

Advanced Methodologies for Characterizing Glucocorticoid Receptor Agonist 3 Activity

In Vitro Receptor Binding and Functional Assays for Agonistic Profile

A primary step in characterizing GRA-3 is to determine its direct interaction with the glucocorticoid receptor (GR) and its functional consequences. This is achieved through a variety of binding and functional assays.

High-Throughput Screening Assays for Ligand Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their potential to modulate GR activity. oup.comresearchgate.net These assays are typically performed in intact cells and are designed to identify small molecule modulators of GR-induced transcriptional activity. oup.comresearchgate.net A key feature of advanced HTS for GR agonists is the ability to monitor changes in both the maximal activity (Amax) and the half-maximal effective concentration (EC50) of a reference agonist like dexamethasone (B1670325). oup.com This dual-parameter analysis provides a more nuanced understanding of how a test compound, such as a potential GRA-3, influences GR function. oup.com

For instance, a screen of the LOPAC1280 library, a collection of pharmacologically active compounds, utilized a high-throughput format to identify modulators of dexamethasone-induced GR activity. oup.com Such screens often employ reporter gene assays, where the activation of GR leads to the expression of a quantifiable reporter protein, like luciferase. oup.comresearchgate.net By testing compounds at various concentrations in the presence of different concentrations of a known agonist, researchers can identify molecules that either enhance or inhibit the receptor's response. oup.com This approach has been instrumental in discovering novel selective glucocorticoid receptor agonists (SEGRAs) and modulators (SEGRMs). dovepress.com

Table 1: High-Throughput Screening for GR Modulators

ParameterDescriptionReference
Assay Principle Measures changes in GR transcriptional activity in intact cells using a reporter gene. oup.comresearchgate.net
Library Screened LOPAC1280 (Library of Pharmacologically Active Compounds). oup.com
Primary Readouts Changes in maximal activity (Amax) and EC50 of a reference agonist (e.g., dexamethasone). oup.com
Goal Identify small molecule modulators of GR transactivation. oup.comresearchgate.net

Quantitative Radioligand Displacement and Fluorescence Polarization Assays

Once potential ligands are identified, their binding affinity for the GR is quantified using more direct biochemical methods.

Radioligand displacement assays are a classic and robust method for determining the binding affinity of a compound for a receptor. These assays involve competing a test compound (e.g., GRA-3) with a radiolabeled ligand (e.g., [3H]dexamethasone) for binding to the GR. The concentration of the test compound that displaces 50% of the radiolabeled ligand (the IC50 value) is determined, from which the inhibitory constant (Ki) can be calculated. This provides a quantitative measure of the compound's affinity for the receptor. For example, a novel radioligand, YJH08, was shown to have a Ki of approximately 0.4 nM for GR, which is about 10-fold more potent than dexamethasone. nih.gov

Fluorescence polarization (FP) assays offer a non-radioactive alternative for quantifying ligand-receptor interactions. nih.govnih.gov This homogeneous assay format measures the change in the polarization of fluorescent light emitted from a fluorescently labeled GR ligand (a tracer). nih.govyoutube.com When the tracer is unbound and small, it rotates rapidly, leading to low polarization. youtube.com Upon binding to the larger GR protein, its rotation slows, resulting in an increase in polarization. youtube.com Test compounds compete with the fluorescent tracer for binding to the GR, causing a decrease in fluorescence polarization. nih.gov This change is used to determine the IC50 and relative binding affinity of the test compounds. nih.gov FP assays are amenable to HTS and provide a cost-effective and safer alternative to radioligand binding assays. nih.gov

Table 2: Comparison of Binding Assays for GR Agonists

Assay TypePrincipleAdvantagesDisadvantages
Radioligand Displacement Competitive binding between a radiolabeled ligand and a test compound for the receptor.High sensitivity and well-established.Use of radioactive materials, requires separation of bound and free ligand.
Fluorescence Polarization Measures changes in the polarization of light emitted by a fluorescent ligand upon binding to the receptor.Homogeneous (no wash steps), non-radioactive, amenable to HTS. nih.govyoutube.comRequires a suitable fluorescent probe, potential for interference from fluorescent compounds.

Reporter Gene Assays for Transactivation and Transrepression Activity

Glucocorticoids exert their effects through two primary genomic mechanisms: transactivation and transrepression. nih.govpnas.org Reporter gene assays are indispensable tools for dissecting the ability of a GRA-3 to mediate these distinct pathways. indigobiosciences.comcaymanchem.com

Transactivation refers to the GR-mediated activation of gene expression, typically through direct binding of GR homodimers to glucocorticoid response elements (GREs) in the promoter regions of target genes. nih.govnih.gov Reporter assays for transactivation utilize a plasmid containing a GRE-driven promoter linked to a reporter gene, such as luciferase. indigobiosciences.comnih.gov When a GR agonist like GRA-3 activates the receptor, the GR-ligand complex binds to the GREs and drives the expression of the reporter gene, leading to a quantifiable signal. indigobiosciences.com These assays can be used to determine the potency (EC50) and efficacy (Emax) of a compound in activating gene transcription. indigobiosciences.com

Transrepression , on the other hand, involves the GR-mediated inhibition of the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of inflammatory gene expression. nih.govpnas.org This mechanism is thought to be responsible for many of the anti-inflammatory effects of glucocorticoids. dovepress.com Reporter assays for transrepression typically use a reporter construct driven by a promoter containing response elements for NF-κB or AP-1. nih.gov In the presence of an inflammatory stimulus (e.g., TNF-α or IL-1β), these transcription factors are activated and drive reporter gene expression. nih.gov The addition of a GR agonist that promotes transrepression will inhibit this activity, leading to a decrease in the reporter signal. nih.gov The ability of a compound to preferentially induce transrepression over transactivation is a key goal in the development of SEGRAs. dovepress.com

Table 3: Reporter Gene Assays for GR Functional Characterization

Assay TypeMechanism MeasuredTypical Reporter ConstructReadout
Transactivation Assay GR-mediated gene activation. nih.govnih.govGRE-driven promoter linked to luciferase. indigobiosciences.comnih.govIncrease in luciferase activity.
Transrepression Assay GR-mediated inhibition of other transcription factors (e.g., NF-κB, AP-1). nih.govpnas.orgNF-κB or AP-1 responsive promoter linked to luciferase. nih.govDecrease in stimulus-induced luciferase activity.

Molecular and Cellular Biology Techniques for Mechanistic Elucidation

To gain a deeper understanding of how GRA-3 functions at the molecular and cellular level, a range of advanced biological techniques are employed. These methods allow for the detailed examination of changes in gene and protein expression, as well as post-translational modifications.

Gene Expression Profiling (e.g., RNA-seq, RT-qPCR)

RNA-sequencing (RNA-seq) is a powerful, unbiased method for analyzing the entire transcriptome of a cell or tissue in response to treatment with a GR agonist. nih.govnih.gov This technique allows for the identification of all genes that are either upregulated or downregulated by GRA-3. For example, RNA-seq has been used to study the transcriptome changes induced by dexamethasone in various cell lines, providing a global view of GR-mediated gene regulation. nih.govnih.gov This approach can reveal novel target genes and pathways affected by GRA-3, offering insights into its broader biological effects. mdpi.comcngb.org

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a targeted approach used to validate the findings from RNA-seq and to quantify the expression of specific genes of interest with high sensitivity and specificity. nih.govnih.gov Researchers can use RT-qPCR to measure the mRNA levels of known GR target genes involved in inflammation, metabolism, and apoptosis. nih.govnih.gov For example, studies have used RT-qPCR to confirm the dexamethasone-induced upregulation of genes like FKBP5 and DUSP1 in human dermal fibroblasts. nih.gov This technique is essential for confirming the agonistic activity of GRA-3 on specific gene targets.

Table 4: Gene Expression Analysis of GR Agonist Effects

TechniquePrincipleApplication for GRA-3
RNA-sequencing (RNA-seq) High-throughput sequencing of all RNA molecules in a sample to provide a global view of gene expression. nih.govnih.govUnbiased identification of all genes and pathways regulated by GRA-3. mdpi.comcngb.org
RT-qPCR Reverse transcription of RNA to cDNA followed by quantitative PCR to measure the expression of specific genes. nih.govnih.govValidation of RNA-seq data and quantification of the expression of specific GR target genes. nih.gov

Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot, Immunoprecipitation, Phosphorylation Assays)

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins. abcam.comnih.govnih.gov In the context of GRA-3, Western blotting can be used to measure the levels of the GR protein itself, as well as the protein products of GR target genes. nih.govnih.govptglab.com For example, it can confirm whether GRA-3 treatment leads to an increase in the expression of anti-inflammatory proteins or a decrease in pro-inflammatory proteins.

Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. abcam.comnovusbio.comgenetex.com Co-immunoprecipitation (Co-IP) is an extension of this method used to identify protein-protein interactions. researchgate.net For GRA-3 research, Co-IP can be employed to study the interaction of the activated GR with other proteins, such as co-activators or co-repressors, which are crucial for its transcriptional activity. researchgate.net This can help to elucidate the specific molecular complexes that are formed upon GRA-3 binding.

Phosphorylation assays are critical for understanding the regulation of GR activity, as phosphorylation is a key post-translational modification that influences its function. nih.govnih.gov The phosphorylation status of the GR, particularly at specific serine residues, can be analyzed using phospho-specific antibodies in Western blotting or other immunoassays. nih.gov For instance, the phosphorylation of GR at serine 211 is associated with agonist-induced activation. nih.govbiorxiv.org Novel assays have been developed to monitor GR phosphorylation levels, which have shown to be reliable predictors of the activity of GR ligands on endogenous target genes. biorxiv.org Analyzing the effect of GRA-3 on GR phosphorylation can provide valuable insights into its mechanism of activation and its potential for selective modulation of GR signaling pathways. nih.gov

Table 5: Protein-Level Analysis of GR Agonist Activity

TechniquePrincipleApplication for GRA-3
Western Blot Separation of proteins by size, transfer to a membrane, and detection with specific antibodies. abcam.comnih.govnih.govQuantify changes in the expression of GR and its target proteins. nih.govnih.govptglab.com
Immunoprecipitation (IP) Isolation of a specific protein and its binding partners from a cell lysate using an antibody. abcam.comnovusbio.comgenetex.comIdentify proteins that interact with the GR in the presence of GRA-3. researchgate.net
Phosphorylation Assays Detection of the phosphorylation status of a protein, often using phospho-specific antibodies. nih.govDetermine how GRA-3 affects the phosphorylation of GR, which is crucial for its activity. nih.govbiorxiv.org

Chromatin-Based Assays (e.g., ChIP-seq for GR binding and histone modifications)

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map the genome-wide binding sites of the Glucocorticoid Receptor when activated by an agonist. This method reveals the specific gene regulatory regions, known as Glucocorticoid Response Elements (GREs), that the activated GR-agonist complex binds to, thereby modulating gene expression. nih.govnih.gov Upon binding, GR recruits co-regulatory proteins, such as histone acetyltransferases and methyltransferases, which leads to post-translational modifications of histone proteins and changes in chromatin structure. nih.gov These epigenetic changes, including alterations in histone acetylation and methylation, are critical for initiating the transcriptional changes that underpin the agonist's physiological effects. life-science-alliance.org

ChIP-seq studies on GR agonists like dexamethasone have identified thousands of GR binding regions (GBRs) across the genome. nih.gov For instance, in human A549 lung cells, GR binding sites have been identified near key target genes like FKBP5. nih.gov Similarly, research in primary human subcutaneous fat adipocytes treated with dexamethasone revealed 219 dex-associated GBRs, with 123 of these genes having a GBR within 100 kb of their transcriptional start site. nih.gov The validation of such binding sites is often performed using ChIP-quantitative PCR (ChIP-qPCR), which has confirmed dose-dependent GR binding to specific genomic regions in response to corticosteroid treatment. oup.com

Furthermore, ChIP-seq can be used to map the locations of specific histone modifications following agonist treatment. The activation of GR is known to be associated with chromatin remodeling, which can lead to increased chromatin accessibility at the binding sites. nih.gov Studies have demonstrated that GR can recruit histone deacetylase–2 (HDAC2) to specific GREs in gene promoters, mediating gene repression. nih.gov The analysis of these chromatin changes provides a detailed picture of the genomic mechanisms through which a GR agonist exerts its effects.

Table 1: Summary of ChIP-seq Findings for Glucocorticoid Receptor Binding

Cell Type GR Agonist Number of Binding Sites Identified Key Findings
Human A549 Lung Carcinoma Dexamethasone - Identified GR binding sites 34 kb upstream and 87 kb downstream of the FKBP5 TSS. nih.gov
Mouse Bone-Marrow-Derived Macrophages Dexamethasone - Revealed strong GR binding at sites 28 kb upstream and 65 kb intragenic to the Fkbp5 gene. nih.gov
Primary Human Adipocytes Dexamethasone 219 123 genes were associated with GR binding regions, with 70 showing significant changes in expression. nih.gov
Rat Hippocampus Corticosterone 2,470 Revealed a high prevalence of intragenic GR-binding sites. oup.com

Biophysical Techniques for Ligand-Receptor Interaction Analysis (e.g., NMR, SPR)

Understanding the direct physical interaction between a ligand like Glucocorticoid Receptor Agonist-3 and the GR is fundamental to characterizing its potency and selectivity. Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are invaluable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information about the GR's ligand-binding domain (LBD) when complexed with an agonist. uu.nl It allows for the detailed analysis of the molecular structure of synthetic corticosteroids. nih.gov By observing changes in the chemical shifts of specific atoms in the receptor upon ligand binding, NMR can identify the precise amino acid residues involved in the interaction. This information is crucial for understanding the structural basis of agonist affinity and for the rational design of new selective GR modulators. uu.nl

Surface Plasmon Resonance (SPR) is an optical technique used to measure the binding kinetics and affinity of ligand-receptor interactions in real-time without the need for labels. whiterose.ac.uk In a typical SPR experiment, the GR is immobilized on a sensor chip, and a solution containing the agonist is flowed over the surface. nih.gov The binding of the agonist to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). nih.gov This allows for the precise determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. whiterose.ac.uk SPR has been effectively used to assess the affinity of small molecules and potential drugs for their target receptors. whiterose.ac.ukushio.co.jp

Table 2: Comparison of Biophysical Techniques for Ligand-Receptor Analysis

Technique Principle Key Information Obtained

| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | - Detailed 3D structure of the ligand-receptor complex

  • Identification of specific amino acid residues at the binding interface
  • Conformational changes in the receptor upon binding | | Surface Plasmon Resonance (SPR) | Detects changes in refractive index caused by mass accumulating on a sensor surface. | - Real-time binding kinetics (association/dissociation rates)
  • Binding affinity (KD)
  • Specificity of the interaction |
  • Advanced Imaging Modalities for Intracellular Localization and Dynamic Tracking

    Visualizing the location and movement of the Glucocorticoid Receptor within living cells following treatment with an agonist is crucial for understanding its mechanism of action. Advanced imaging techniques provide spatio-temporal information on GR translocation and dynamics.

    Upon binding to an agonist, the GR, which is primarily located in the cytoplasm in an inactive state, translocates into the nucleus to regulate gene expression. nih.gov This process can be visualized using immunocytochemistry with fluorescently labeled antibodies that specifically target the GR. nih.gov In both rat hepatoma and human uterus carcinoma cell lines, studies have shown that the GR is present in both the cytoplasm and the nucleus, and its distribution can be altered by the administration of agonists like dexamethasone. nih.gov In the absence of a ligand, some GR isoforms can be found in the cytoplasm, while others may already be in the nucleus; however, upon agonist binding, most GR isoforms predominantly localize to the nucleus. nih.gov

    Time-lapse microscopy allows for the dynamic tracking of GR movement in real-time. By tagging the receptor with a fluorescent protein (e.g., GFP), researchers can monitor the kinetics of its nuclear translocation following the application of an agonist. Time-lapse analysis of breast cancer cells treated with dexamethasone has revealed changes in cell motility, with an initial inhibition followed by enhanced movement after several hours, highlighting the complex temporal dynamics of GR activation. nih.gov

    Positron Emission Tomography (PET) is a noninvasive imaging technique that can be used to measure GR expression and engagement by a ligand in vivo. nih.gov This requires the development of a radiolabeled version of a GR agonist. For example, the radioligand (±)-11C-YJH08 has been developed for PET imaging to measure GR expression in various tissues, including the brain. nih.gov Such tools are critical for studying the role of GR in human biology and disease and for assessing how effectively a therapeutic agonist engages its target in a whole-organism context. nih.gov

    Table 3: Overview of Advanced Imaging Modalities for GR Analysis

    Imaging Modality Principle Application to GR-Agonist Studies
    Immunocytochemistry (ICC) Uses fluorescently labeled antibodies to detect specific proteins within cells. Visualizing the subcellular localization (cytoplasmic vs. nuclear) of GR before and after agonist treatment. nih.gov
    Time-Lapse Fluorescence Microscopy Captures images of fluorescently tagged proteins in living cells over time. Dynamically tracking the translocation of GR from the cytoplasm to the nucleus upon agonist binding and observing subsequent cellular changes. nih.gov
    Positron Emission Tomography (PET) Uses radiolabeled molecules to visualize and measure metabolic processes or receptor density in vivo. Quantifying GR expression and receptor occupancy by a radiolabeled agonist in a living organism. nih.gov

    Future Research Directions and Unanswered Questions for Glucocorticoid Receptor Agonist 3

    Elucidating the Full Spectrum of Glucocorticoid Receptor Agonist-3 Molecular Targets and Signaling Networks

    A primary focus of future research will be to fully map the molecular interactions and signaling pathways modulated by this compound. While it is understood that GRA-3 functions as an agonist for the glucocorticoid receptor (GR), the nuances of its downstream effects are still being uncovered. The GR can influence gene expression through several mechanisms, including direct binding to glucocorticoid response elements (GREs), tethering to other transcription factors, and non-genomic actions.

    Key research questions in this area include:

    Differential GRE Activation: Does GRA-3 exhibit preferential binding to and activation of specific GRE sequences over others? Understanding this could explain its unique efficacy and potential for a more targeted therapeutic effect.

    Interaction with Co-regulators: The activity of the GR is heavily influenced by its interaction with co-activator and co-repressor proteins. Identifying the specific profile of co-regulators that are recruited or dismissed by the GRA-3-bound GR is crucial.

    Crosstalk with Other Signaling Pathways: How does GRA-3-mediated GR activation intersect with other major signaling cascades, such as the NF-κB, AP-1, and MAPK pathways? Elucidating this crosstalk is essential for a complete picture of its anti-inflammatory and immunomodulatory effects.

    Non-Genomic Effects: Beyond its genomic actions, the potential for GRA-3 to elicit rapid, non-genomic effects through membrane-bound GR or other mechanisms warrants further exploration.

    Table 1: Potential Molecular Interactions of this compound

    Interaction Type Potential Targets/Pathways Significance
    Genomic (Direct) Specific Glucocorticoid Response Elements (GREs) Determines which genes are directly activated or repressed.
    Genomic (Tethering) NF-κB, AP-1 Mediates anti-inflammatory effects by repressing pro-inflammatory transcription factors.
    Non-Genomic Membrane-bound GR, cytoplasmic signaling kinases Elicits rapid cellular responses independent of gene transcription.
    Co-regulator Binding Co-activators (e.g., SRC/p160 family), Co-repressors (e.g., NCoR) Fine-tunes the transcriptional activity of the GR.

    Investigating Tissue-Specific Responses and Context-Dependent Mechanisms

    A significant challenge and opportunity in glucocorticoid research lie in understanding the tissue- and context-specific actions of GR agonists. The therapeutic effects of GRA-3 in one tissue may be accompanied by undesirable side effects in another. Future studies must aim to dissect these differential responses.

    Areas for investigation include:

    Cell-Type Specific GR Isoform Expression: The expression of different GR isoforms (e.g., GRα, GRβ) can vary between tissues, potentially altering the response to GRA-3.

    Local Bioavailability and Metabolism: The concentration and metabolism of GRA-3 within specific tissues will influence its local activity.

    Chromatin Accessibility: The epigenetic landscape of a cell, including chromatin accessibility, can dictate which genes are available for regulation by the GRA-3-activated GR.

    The "Inflammatory Milieu": The specific combination of cytokines, chemokines, and other inflammatory mediators present in a tissue at a given time can shape the ultimate response to GRA-3.

    Exploring Novel Applications and Therapeutic Avenues in Preclinical Settings

    While initial studies may have focused on the primary anti-inflammatory and immunosuppressive properties of GRA-3, its unique profile may lend itself to novel therapeutic applications. Preclinical research using various disease models is essential to explore these possibilities.

    Potential new therapeutic areas to investigate include:

    Neuroinflammatory and Neurodegenerative Diseases: Given the role of inflammation in conditions like Alzheimer's and Parkinson's disease, the potent anti-inflammatory effects of GRA-3 could be explored in relevant animal models.

    Metabolic Disorders: The intricate role of glucocorticoids in metabolism suggests that GRA-3 could be investigated for its effects on insulin (B600854) sensitivity, glucose metabolism, and lipid profiles in models of diabetes and metabolic syndrome.

    Oncology: The GR is expressed in various cancer types and can have context-dependent pro- or anti-tumorigenic effects. Preclinical studies could assess the potential of GRA-3 in specific cancer models, possibly in combination with other anti-cancer agents.

    Fibrotic Diseases: The influence of glucocorticoids on tissue remodeling and fibrosis suggests a potential role for GRA-3 in treating conditions such as idiopathic pulmonary fibrosis or liver cirrhosis.

    Table 2: Potential Preclinical Models for Investigating Novel Applications of this compound

    Disease Area Potential Preclinical Model Key Endpoints to Measure
    Neuroinflammation Lipopolysaccharide (LPS)-induced neuroinflammation model Cytokine levels in the brain, microglial activation, neuronal viability.
    Metabolic Disease High-fat diet-induced obesity model Glucose tolerance, insulin sensitivity, liver steatosis.
    Oncology Xenograft models of specific cancers Tumor growth, apoptosis, angiogenesis.
    Fibrosis Bleomycin-induced pulmonary fibrosis model Collagen deposition, lung function, inflammatory cell infiltration.

    Addressing Unresolved Questions in this compound Research and Development

    Despite the promise of this compound, several fundamental questions remain to be answered to guide its future development and potential clinical translation.

    Key unresolved questions include:

    Mechanisms of Dissociation: Can GRA-3 be classified as a "dissociated" glucocorticoid agonist, meaning it preferentially mediates transrepression (anti-inflammatory effects) over transactivation (metabolic side effects)? A thorough characterization of its activity at the molecular level is needed to confirm this.

    Long-Term Effects and Receptor Downregulation: The consequences of long-term exposure to GRA-3 on GR expression and sensitivity in various tissues are unknown.

    Biomarkers of Response: Identifying reliable biomarkers that can predict which patients are most likely to respond favorably to GRA-3 would be a significant step towards personalized medicine.

    Potential for Resistance: As with other glucocorticoids, the potential for the development of resistance to GRA-3 over time needs to be investigated, along with the underlying molecular mechanisms.

    Addressing these future research directions and unanswered questions will be critical for fully realizing the therapeutic potential of this compound and for developing safer and more effective treatments for a wide range of diseases.

    Q & A

    Q. How can partial vs. full agonism of GR agonist-3 be systematically characterized in disease-relevant models?

    • Methodological Answer : Perform dose-response analyses in primary human macrophages to measure maximal NF-κB inhibition (full agonism) vs. partial STAT3 activation. Use molecular dynamics simulations to compare ligand-receptor conformational changes. Cross-validate with in vivo models of cytokine-driven inflammation (e.g., LPS-induced sepsis) .

    Q. What statistical frameworks address contradictory data in placental GR activation studies involving GR agonist-3?

    • Methodological Answer : Apply multivariate regression to control for confounding variables (e.g., fetal sex, maternal comorbidities). Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal datasets, as seen in placental nuclear isolate studies. Incorporate meta-analysis of publicly available transcriptomic datasets to resolve tissue-specific discrepancies .

    Q. Which bioinformatics tools are recommended for analyzing glycomics and glycoproteomics data in GR agonist-3-treated cells?

    • Methodological Answer : Use GlycoWorkbench for glycosaminoglycan (GAG) structural annotation and Byonic for glycopeptide identification. Integrate with pathway analysis tools (e.g., Ingenuity) to link glycosylation changes to GR signaling outcomes. Validate findings using lectin-based flow cytometry .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.